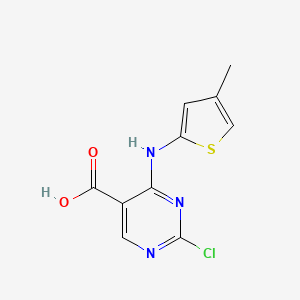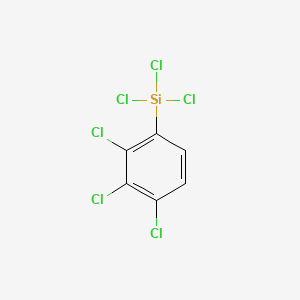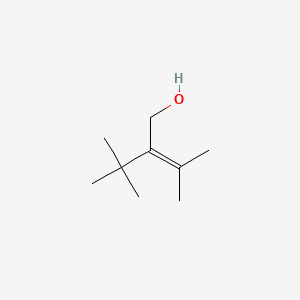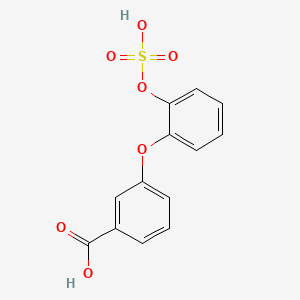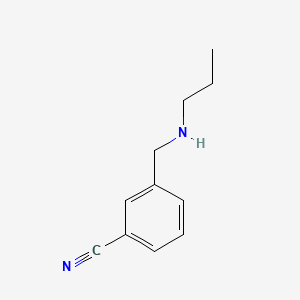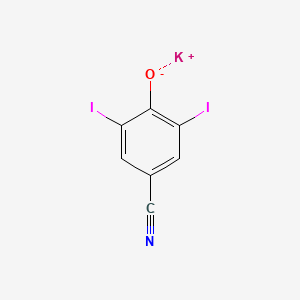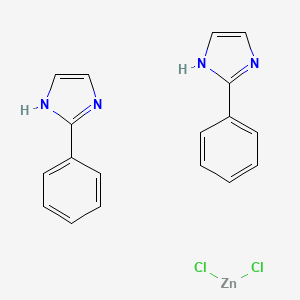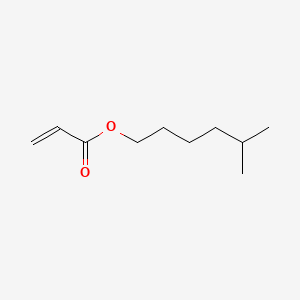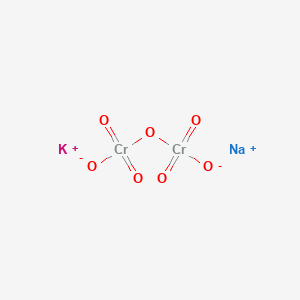
Dichromic acid, potassium sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichromic acid, potassium sodium salt, also known as potassium sodium dichromate, is a chemical compound with the formula Cr₂KNaO₇. It is a member of the dichromate family, which are salts of dichromic acid. This compound is known for its bright red-orange crystalline appearance and is primarily used as a strong oxidizing agent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dichromic acid, potassium sodium salt, can be synthesized by reacting chromite ore with sodium carbonate and potassium carbonate. The reaction involves roasting the chromite ore with these carbonates to form sodium chromate and potassium chromate. These chromates are then acidified to produce the dichromate salts.
Industrial Production Methods
In industrial settings, the production of this compound, typically involves the following steps:
Roasting: Chromite ore is roasted with sodium carbonate and potassium carbonate.
Leaching: The roasted product is leached with water to extract sodium chromate and potassium chromate.
Acidification: The chromate solution is acidified with sulfuric acid to produce dichromate salts.
Crystallization: The dichromate salts are crystallized and separated.
Análisis De Reacciones Químicas
Types of Reactions
Dichromic acid, potassium sodium salt, undergoes several types of chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent, converting primary alcohols to aldehydes and secondary alcohols to ketones.
Reduction: It can be reduced to chromium(III) compounds.
Substitution: It can participate in substitution reactions where the dichromate ion is replaced by other anions.
Common Reagents and Conditions
Oxidation: Common reagents include sulfuric acid and alcohols. The reaction conditions typically involve heating.
Reduction: Reducing agents such as sulfur dioxide or hydrogen peroxide are used.
Substitution: Various acids and bases can be used to facilitate substitution reactions.
Major Products
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Chromium(III) sulfate or chromium(III) chloride.
Substitution: Various chromate and dichromate salts.
Aplicaciones Científicas De Investigación
Dichromic acid, potassium sodium salt, has a wide range of applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis and analytical chemistry.
Biology: Employed in staining techniques for microscopy.
Medicine: Utilized in certain diagnostic tests and treatments.
Industry: Applied in the production of pigments, tanning of leather, and as a corrosion inhibitor.
Mecanismo De Acción
The compound exerts its effects primarily through its strong oxidizing properties. It targets various organic and inorganic substrates, facilitating electron transfer reactions. The molecular pathways involved include the conversion of alcohols to carbonyl compounds and the oxidation of sulfides to sulfones.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium dichromate (K₂Cr₂O₇)
- Sodium dichromate (Na₂Cr₂O₇)
- Chromium trioxide (CrO₃)
Uniqueness
Dichromic acid, potassium sodium salt, is unique due to its dual cation composition (potassium and sodium), which can influence its solubility and reactivity compared to other dichromates. This duality can make it more versatile in certain industrial and laboratory applications.
Propiedades
Número CAS |
94232-45-8 |
|---|---|
Fórmula molecular |
Cr2KNaO7 |
Peso molecular |
278.08 g/mol |
Nombre IUPAC |
potassium;sodium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium |
InChI |
InChI=1S/2Cr.K.Na.7O/q;;2*+1;;;;;;2*-1 |
Clave InChI |
OKFNTBNTVNBBEH-UHFFFAOYSA-N |
SMILES canónico |
[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Na+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


